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Compound of Interest

Compound Name:
2-(Chloromethyl)-4(1H)-

quinolinone

CAS No.: 946712-03-4

Cat. No.: B3024872

Get Quote

Executive Summary
2-(Chloromethyl)-4(1H)-quinolinone is a versatile, privileged scaffold in drug discovery,

serving as a critical electrophilic intermediate for synthesizing bioactive quinolone derivatives.

Unlike its non-halogenated counterparts, the C2-chloromethyl moiety acts as a "soft" alkylating

handle, enabling precise covalent attachment of pharmacophores (e.g., piperazines,

morpholines, thiols) without disrupting the aromatic stability of the quinolinone core.

This guide provides a rigorous analysis of its synthesis via the Conrad-Limpach protocol, its

reactivity profile in divergent synthesis, and its application in developing anticancer and

antimicrobial agents.
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Property Specification

IUPAC Name 2-(Chloromethyl)quinolin-4(1H)-one

Molecular Formula C₁₀H₈ClNO

Molecular Weight 193.63 g/mol

Core Scaffold 4-Quinolone (4-Hydroxyquinoline tautomer)

Key Functionality

C2-Chloromethyl: Electrophilic warhead for SN2

reactions.N1-H / C4=O: Hydrogen bond

donor/acceptor motif (Watson-Crick like pairing).

Reactivity Class
Alkylating agent; Michael acceptor precursor

(via elimination to methide).

Structural Significance
The 4(1H)-quinolinone core mimics the purine/pyrimidine base pairs of DNA, granting it

inherent affinity for biological targets like DNA gyrase and Topoisomerase IV. The introduction

of the chloromethyl group at position 2 transforms this passive scaffold into a reactive

intermediate, allowing medicinal chemists to rapidly generate libraries of 2-substituted

derivatives.

Synthesis Protocol: The Conrad-Limpach
Approach[1][2]
The most authoritative method for synthesizing 2-(chloromethyl)-4(1H)-quinolinone is the

Conrad-Limpach synthesis. This route is preferred over the Knorr synthesis because it

selectively yields the 4-quinolinone (kinetically controlled enamine formation) rather than the 2-

quinolinone (thermodynamically controlled amide formation).

Reaction Pathway[2][3][4][5][6][7][8]
Condensation (Enamine Formation): Aniline reacts with ethyl 4-chloroacetoacetate at low

temperature to form the

-anilinocrotonate intermediate.
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Cyclization (Thermolysis): High-temperature cyclization (250°C) drives the intramolecular

nucleophilic acyl substitution, releasing ethanol and forming the ring.

Step-by-Step Protocol
Reagents:

Aniline (1.0 eq)[1][2]

Ethyl 4-chloroacetoacetate (1.1 eq)

Ethanol (Solvent for Step 1)[2]

Diphenyl ether or Dowtherm A (Solvent for Step 2)

Catalytic HCl (Optional, for activation)

Workflow:

Step 1: Enamine Synthesis

Dissolve aniline (9.3 g, 0.1 mol) in absolute ethanol (50 mL).

Add ethyl 4-chloroacetoacetate (18.1 g, 0.11 mol) dropwise at room temperature.

Add 2-3 drops of conc. HCl.

Stir for 24 hours. The solution will darken, and water/ethanol is produced.

Validation: Monitor TLC (Hexane:EtOAc 7:3). The disappearance of aniline indicates

completion.

Evaporate solvent in vacuo to obtain the oily

-anilinocrotonate intermediate.

Step 2: Thermal Cyclization
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Heat diphenyl ether (50 mL) to 250°C (reflux) in a round-bottom flask equipped with a

Dean-Stark trap (to remove ethanol).

Add the crude intermediate from Step 1 dropwise to the boiling solvent. Caution: Vigorous

evolution of ethanol vapor will occur.

Maintain reflux for 30–60 minutes.

Cool the mixture to room temperature. The product, 2-(chloromethyl)-4(1H)-quinolinone,

will precipitate as a solid.

Purification

Dilute the mixture with hexane or petroleum ether to maximize precipitation.

Filter the solid and wash extensively with hexane (to remove diphenyl ether) and cold

ethanol.

Recrystallize from ethanol/DMF if necessary.

Mechanistic Visualization (DOT)
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Figure 1: The Conrad-Limpach pathway ensures regioselective formation of the 4-quinolinone

core.

Divergent Synthesis & Reactivity Profile[1]
The utility of 2-(chloromethyl)-4(1H)-quinolinone lies in its susceptibility to SN2 nucleophilic

substitution. The chlorine atom is a good leaving group, activated by the adjacent electron-
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withdrawing quinolinone system.

Key Derivatization Strategies
Nucleophile Class Reagent Example Product Type

Medicinal
Application

Secondary Amines N-Methylpiperazine
2-((4-methylpiperazin-

1-yl)methyl)-...

Anticancer:

Solubilizing group,

kinase inhibition.[3]

Thiols
Mercaptobenzothiazol

e

2-((benzo[d]thiazol-2-

ylthio)methyl)-...

Antimicrobial: Dual-

pharmacophore

hybrids.

Azides Sodium Azide 2-(azidomethyl)-...

Click Chemistry:

Precursor for triazole

libraries.

Phenols Resorcinol 2-(aryloxymethyl)-...
Antioxidant: Ether-

linked chimeras.

Experimental Protocol: Amination (General Procedure)
Dissolve 2-(chloromethyl)-4(1H)-quinolinone (1.0 eq) in anhydrous DMF or Acetonitrile.

Add Potassium Carbonate (K₂CO₃) (2.0 eq) as a base to scavenge HCl.

Add the secondary amine (e.g., morpholine, 1.2 eq).

Heat to 60–80°C for 4–6 hours.

Pour into ice water; filter the precipitate.

Reactivity Visualization (DOT)
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Figure 2: Divergent synthesis pathways transforming the chloromethyl core into functionalized

libraries.

Medicinal Chemistry Applications
Anticancer Agents (Tubulin & Kinase Inhibition)
Derivatives of 2-(chloromethyl)-4(1H)-quinolinone, particularly those substituted with bulky

heterocyclic amines (e.g., N-phenylpiperazine), have demonstrated potent cytotoxicity against

MCF-7 (breast) and A549 (lung) cancer cell lines.

Mechanism: These compounds often act as Tubulin Polymerization Inhibitors, binding to the

colchicine site. The quinolinone core mimics the biaryl system of combretastatin, while the

C2-side chain interacts with the solvent-accessible zone of tubulin.

SAR Insight: A 4-fluorophenyl group on the piperazine nitrogen significantly enhances

potency (IC₅₀ < 5 µM).

Antimicrobial & Antifungal
The structural similarity to ciprofloxacin (a fluoroquinolone) suggests DNA gyrase inhibition.

However, 2-substituted 4-quinolinones often exhibit a different mode of action, disrupting

bacterial cell membranes or inhibiting efflux pumps.

Key Derivative: 2-((Benzothiazol-2-ylthio)methyl)quinolin-4(1H)-one exhibits broad-spectrum

activity against Gram-positive bacteria (S. aureus).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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